

Application Note: MRM Transition Development for N-Formyl Thyroxine-13C6

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Compound of Interest

Compound Name: *N-Formyl Thyroxine-13C6*

CAS No.: 1346604-89-4

Cat. No.: B585452

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Technique: LC-MS/MS (Triple Quadrupole) Analyte Class: Thyroid Hormone Impurities / Metabolites Version: 1.0

Introduction & Scientific Context

N-Formyl Thyroxine (N-Formyl T4) is a critical process impurity found in synthetic Levothyroxine (T4) drug substances and a potential metabolite in biological systems. It differs from T4 by the formylation of the primary amine group, altering its polarity and ionization behavior.

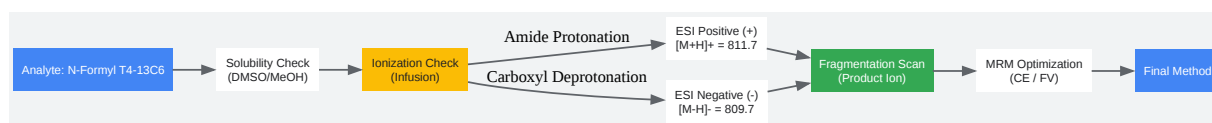
To accurately quantify this analyte in complex matrices (serum, tissue, or API formulations), Stable Isotope Dilution (SID) using **N-Formyl Thyroxine-13C6** is the gold standard. The 13C6 label is typically incorporated into the tyrosine (inner) ring, ensuring the label is retained during primary metabolic cleavages and mass spectrometric fragmentation.

Analyte Properties

Property	N-Formyl Thyroxine (Unlabeled)	N-Formyl Thyroxine-13C6 (IS)
Formula	C16H11I4NO5	13C6C10H11I4NO5
Monoisotopic Mass	804.68 Da	810.70 Da
Modification	Formylation (+27.99 Da vs T4)	Stable Isotope (+6.02 Da)
Polarity	Reduced basicity (Amide)	Same as analyte

Method Development Strategy (Workflow)

The following diagram outlines the logical flow for establishing this method, emphasizing the critical decision points between Positive and Negative ionization modes.



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Figure 1: Decision tree for establishing MS parameters. While T4 is amphoteric, the N-formyl group reduces amine basicity, making Negative mode competitive, though Positive mode remains standard for impurity profiling.

Mass Spectrometry Protocols

Sample Preparation & Infusion

- Stock Solution: Dissolve N-Formyl T4-13C6 in DMSO or Methanol with 0.1% NH₄OH. Avoid pure acetonitrile as solubility can be limited.
- Infusion Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (for ESI+) or 10mM Ammonium Acetate (for ESI-).
- Concentration: 1 µg/mL (ensure signal stability > 10⁶ cps).

Predicted MRM Transitions (ESI Positive Mode)

Positive mode is generally preferred for simultaneous analysis with T4. The protonated precursor $[M+H]^+$ is generated.

Precursor Mass Calculation:

- Exact Mass (810.70) + Proton (1.007) \approx 811.7 m/z

Transition Type	Precursor (m/z)	Product (m/z)	Loss / Fragment Identity	Collision Energy (eV)*
Quantifier	811.7	765.7	Loss of HCOOH (Formic Acid) from side chain	25 - 35
Qualifier 1	811.7	737.7	Loss of HCOOH + CO (Formyl cleavage)	30 - 40
Qualifier 2	811.7	126.9	Iodine Ion (I+)	45 - 55

- Note: The Iodine transition (126.9) is highly sensitive but non-specific. It should NOT be used as the primary quantifier for the internal standard if unlabeled T4 is present at high concentrations, due to potential cross-talk.

Predicted MRM Transitions (ESI Negative Mode)

If background noise in Positive mode is high, Negative mode $[M-H]^-$ utilizes the carboxylic acid moiety.

Precursor Mass Calculation:

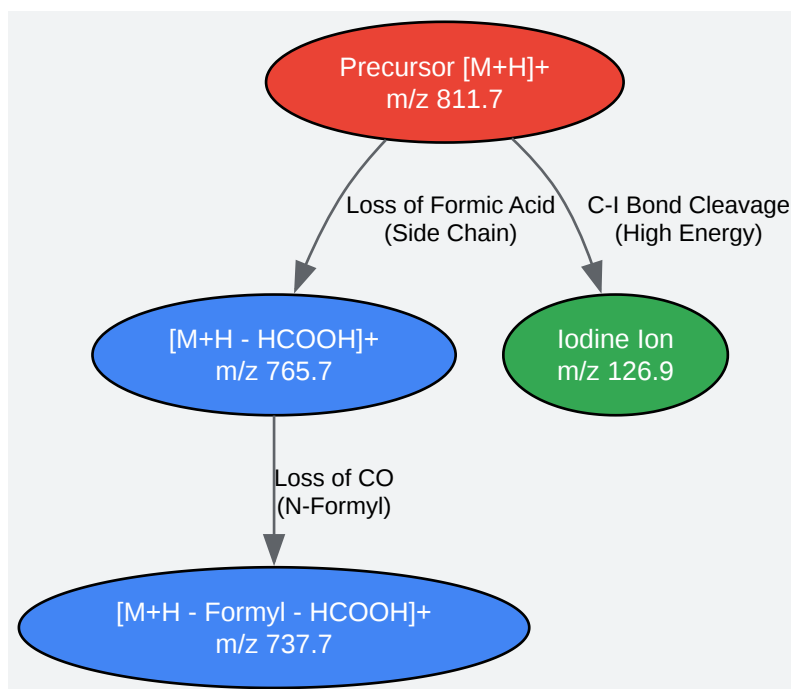
- Exact Mass (810.70) - Proton (1.007) \approx 809.7 m/z

Transition Type	Precursor (m/z)	Product (m/z)	Loss / Fragment Identity	Collision Energy (eV)*
Quantifier	809.7	126.9	Iodine Ion (I-)	35 - 50
Qualifier 1	809.7	660.8	Loss of Iodinated Ring / Side chain cleavage	30 - 45

Technical Insight: In Negative mode, the Iodine ion is often the only intense fragment. For an Internal Standard, this carries risk. Ensure chromatographic separation between N-Formyl T4 and T4 is baseline resolved ($R > 1.5$).

Fragmentation Mechanism

Understanding the fragmentation is vital for troubleshooting. The following diagram illustrates the theoretical breakdown of the N-Formyl T4-13C6 molecule in Positive Mode.



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Figure 2: Proposed fragmentation pathway in ESI+. The loss of HCOOH is characteristic of the alanine side chain in thyronines.

Chromatographic Conditions (Protocol)

Because N-Formyl T4 is more hydrophobic than T4 (due to the capped amine), it will elute after T4 on a standard C18 column.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over Acetonitrile for T4 peak shape).
- Gradient:
 - 0.0 min: 40% B
 - 1.0 min: 40% B
 - 4.0 min: 95% B
 - 5.0 min: 95% B
 - 5.1 min: 40% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.
- Temperature: 40°C.[1]

Validation Criteria:

- Retention Time: N-Formyl T4 should elute approx 0.5 - 1.0 min after T4.
- Cross-Talk: Inject a high concentration of Unlabeled T4 (1000 ng/mL). Monitor the 811.7 -> 765.7 transition. No peak should be observed (verifies isotopic purity and lack of spectral overlap).

References

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